

Application of Plinabulin-d1 in Immunotherapy

Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Plinabulin-d1*

Cat. No.: *B15600244*

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Introduction

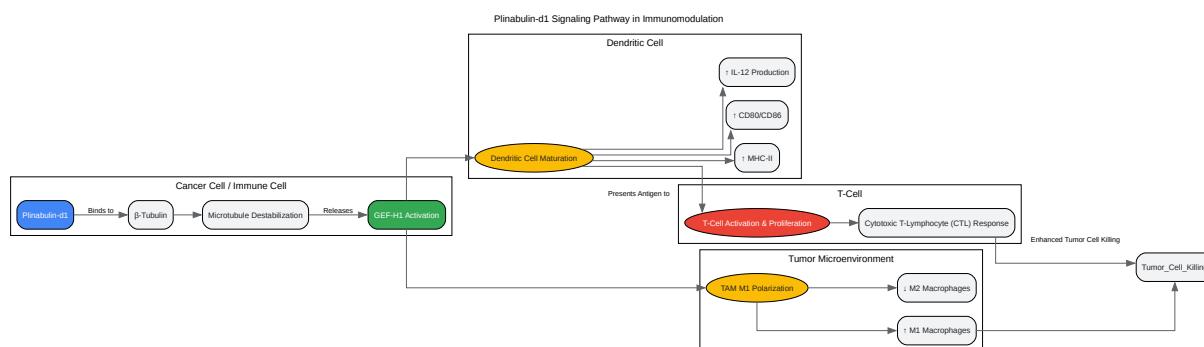
Plinabulin, a novel small-molecule drug, has emerged as a significant agent in oncology, not only for its direct anti-cancer properties but also for its potent immunomodulatory effects.^[1] It is classified as a selective immunomodulating microtubule-binding agent (SIMBA).^[1] **Plinabulin-d1**, a deuterated analog of Plinabulin, offers the potential for improved pharmacokinetic properties, making it a valuable tool for immunotherapy research. Deuteration can lead to decreased metabolic rates, thereby increasing plasma half-life and overall drug exposure.^{[2][3]} This document provides detailed application notes and protocols for the use of **Plinabulin-d1** in investigating and harnessing anti-tumor immune responses.

Plinabulin is a synthetic analog of the marine-derived natural product phenylahistin.^{[2][3][4]} It functions as a microtubule-depolymerizing agent by binding to the colchicine-binding site on β -tubulin.^[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.^[1] Beyond its direct cytotoxic effects, Plinabulin has demonstrated significant immunomodulating activities that contribute to its anti-cancer efficacy.^{[1][6][7]}

Mechanism of Action in Immunotherapy

Plinabulin's immunomodulatory effects are primarily mediated through the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[4][8] GEF-H1 is released upon microtubule destabilization and triggers downstream signaling pathways that lead to the maturation of dendritic cells (DCs) and the activation of T-cells.[4][8] Mature DCs are potent antigen-presenting cells that are crucial for initiating an adaptive anti-tumor immune response.

Furthermore, Plinabulin has been shown to repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.[6][7][9] This shift in the tumor microenvironment enhances the recruitment and function of cytotoxic T-lymphocytes, further contributing to tumor destruction. Plinabulin's multifaceted mechanism of action, combining direct tumor cell killing with robust immune activation, makes its deuterated form, **Plinabulin-d1**, a compelling candidate for immunotherapy research.

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Plinabulin-d1 Immunomodulatory Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Plinabulin, which provide a basis for designing experiments with **Plinabulin-d1**.

Table 1: Preclinical Immunomodulatory Effects of Plinabulin

Parameter	Cell Type	Treatment	Result	Reference
Dendritic Cell Maturation Markers	Murine Bone Marrow-Derived DCs	Plinabulin	↑ CD40, MHCII, CD80, CD86	[10]
Pro-inflammatory Cytokine Release	Murine Bone Marrow-Derived DCs	Plinabulin	↑ IL-1 β , IL-6, IL-12p40	[10]
Macrophage Polarization	Murine Tumor-Associated Macrophages (TAMs)	Plinabulin	Increased M1-like/M2-like TAM ratio	[6][7]
M1-associated Cytokine Release	Murine and Human Macrophages	Plinabulin	↑ IL-1 β , IL-6, IL-12	[6][7]
M2-associated Cytokine Release	Murine and Human Macrophages	Plinabulin	↓ IL-10, IL-4	[6][7]

Table 2: Clinical Efficacy of Plinabulin in Combination with Immunotherapy and Chemotherapy

Trial Name / Identifier	Cancer Type	Treatment Arms	Key Outcomes	Reference
DUBLIN-3 (NCT02504489)	2nd/3rd line NSCLC (EGFR wild-type)	Plinabulin + Docetaxel vs. Docetaxel + Placebo	Overall Survival (OS): HR 0.82 (p=0.0399); 2-year OS rate: 22.1% vs. 12.5% (p=0.0072); 3-year OS rate: 11.7% vs. 5.3% (p=0.0393); Progression-Free Survival (PFS): 3.3 vs. 2.8 months (HR 0.79, p=0.0174); Objective Response Rate (ORR): 14% vs. 9% (p=0.0404)	[11][12][13]
Phase 2 (NCT05599789)	Metastatic NSCLC (post-ICI)	Plinabulin + Docetaxel + Pembrolizumab	Disease Control Rate (DCR): 89.3%; Median PFS: 8.6 months	[2][8]
Phase 1/2 (NCT04902040)	Advanced Solid Tumors (post-ICI)	Plinabulin + Radiotherapy + PD-1 Inhibitor	Disease Control Rate (DCR) in non-irradiated lesions: 80%	[5]
BTCRC-LUN17-127 (NCT03575793)	Recurrent Small Cell Lung Cancer	Plinabulin + Nivolumab + Ipilimumab	Recommended Phase 2 Dose of Plinabulin: 30 mg/m ² ; Clinical Benefit Rate (CBR): 33% at RP2D	[14][15]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the immunomodulatory effects of **Plinabulin-d1**.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol details the methodology to assess the ability of **Plinabulin-d1** to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

Materials:

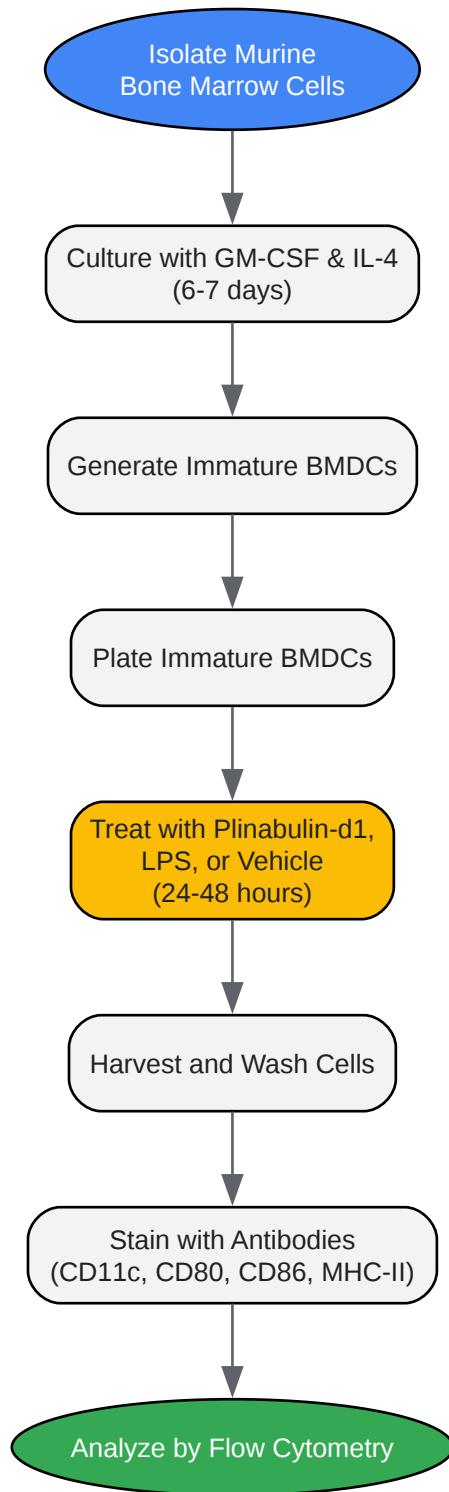
- Bone marrow cells isolated from mice
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
- **Plinabulin-d1** (various concentrations)
- LPS (lipopolysaccharide) as a positive control
- Fluorescently conjugated antibodies against CD11c, CD80, CD86, and MHC Class II
- Flow cytometer

Procedure:

- Isolate bone marrow from the femurs and tibias of mice.
- Culture bone marrow cells in complete RPMI-1640 medium containing GM-CSF and IL-4 for 6-7 days to generate immature BMDCs.
- Plate the immature BMDCs in 24-well plates at a density of 1×10^6 cells/mL.
- Treat the cells with varying concentrations of **Plinabulin-d1** (e.g., 10, 50, 100 nM), LPS (100 ng/mL), or vehicle control (DMSO) for 24-48 hours.
- Harvest the cells and wash with PBS containing 2% FBS.

- Stain the cells with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes at 4°C in the dark.
- Wash the cells and resuspend in FACS buffer.
- Acquire data on a flow cytometer and analyze the expression levels of maturation markers on the CD11c+ DC population.

Dendritic Cell Maturation Assay Workflow

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Workflow for DC Maturation Assay

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol describes how to assess the effect of **Plinabulin-d1** on the polarization of macrophages.

Materials:

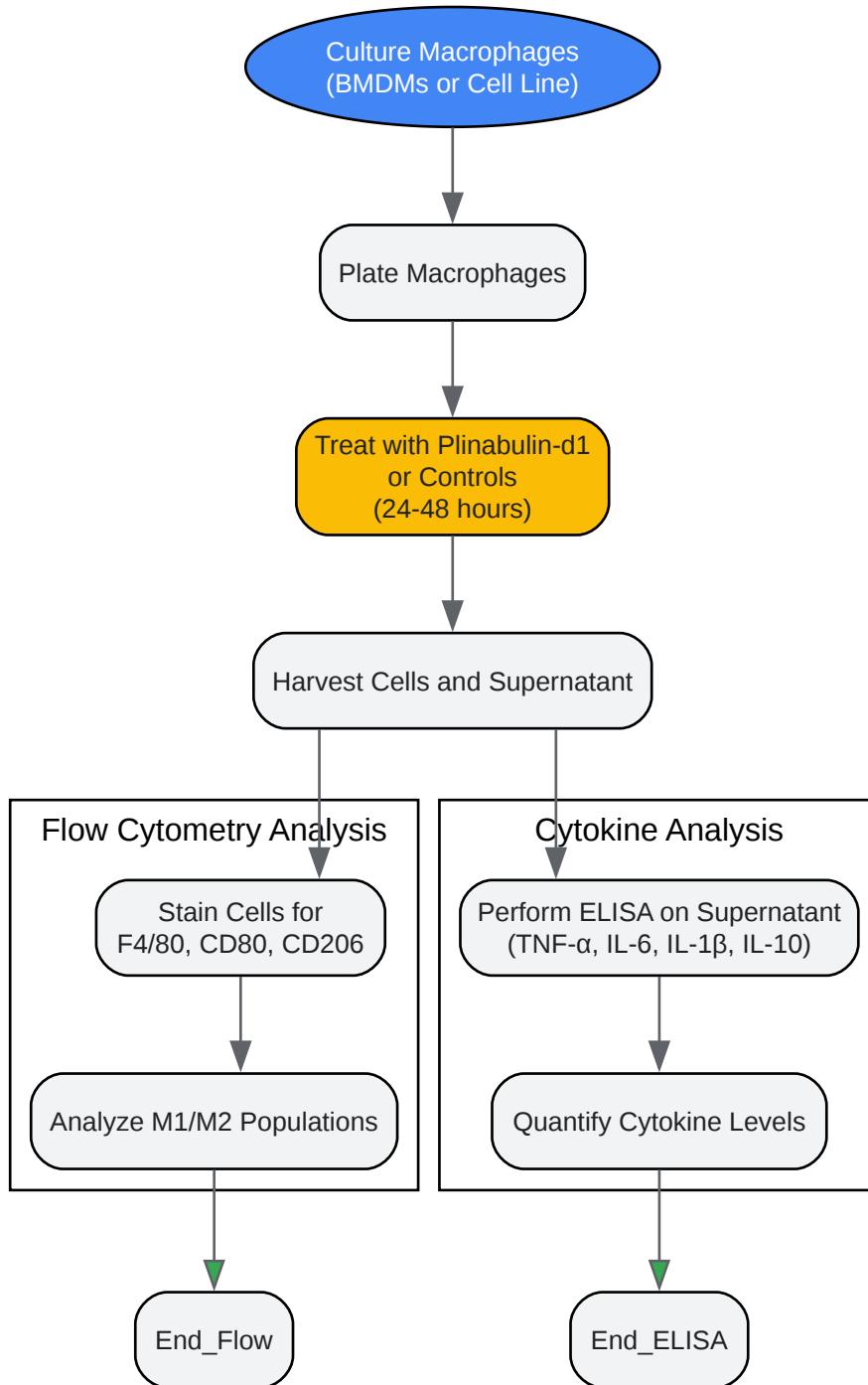
- Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
- DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **Plinabulin-d1** (various concentrations)
- LPS (100 ng/mL) and IFN- γ (20 ng/mL) for M1 polarization (positive control)
- IL-4 (20 ng/mL) for M2 polarization (control)
- Fluorescently conjugated antibodies against F4/80, CD80 (M1 marker), and CD206 (M2 marker)
- ELISA kits for TNF- α , IL-6, IL-1 β (M1 cytokines), and IL-10 (M2 cytokine)
- Flow cytometer and ELISA plate reader

Procedure:

- Generate BMDMs by culturing bone marrow cells with M-CSF for 7 days, or culture RAW 264.7 cells.
- Plate macrophages in 24-well plates at an appropriate density.
- Treat the cells with **Plinabulin-d1**, M1-polarizing stimuli, M2-polarizing stimuli, or vehicle control for 24-48 hours.
- For Flow Cytometry: a. Harvest the cells and stain with antibodies for F4/80, CD80, and CD206. b. Analyze the percentage of F4/80+CD80+ (M1) and F4/80+CD206+ (M2) cells.

- For Cytokine Analysis: a. Collect the culture supernatants. b. Measure the concentrations of TNF- α , IL-6, IL-1 β , and IL-10 using ELISA kits according to the manufacturer's instructions.

Macrophage Polarization Assay Workflow



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Workflow for Macrophage Polarization Assay

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol outlines an in vivo experiment to evaluate the anti-tumor efficacy of **Plinabulin-d1** in a syngeneic mouse model, which allows for the study of its effects on an intact immune system.

Materials:

- Immunocompetent mice (e.g., C57BL/6)
- Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
- **Plinabulin-d1** formulated for in vivo administration
- Anti-mouse PD-1 antibody (optional, for combination therapy studies)
- Calipers for tumor measurement
- Materials for tissue collection and processing for flow cytometry or immunohistochemistry

Procedure:

- Inject tumor cells subcutaneously into the flank of the mice.
- Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, **Plinabulin-d1**, anti-PD-1, **Plinabulin-d1 + anti-PD-1**).
- Administer treatments according to a predetermined schedule (e.g., **Plinabulin-d1** intraperitoneally twice weekly).
- Measure tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²)/2.
- Monitor animal body weight and overall health.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

- Excise tumors for further analysis, such as: a. Flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs). b. Immunohistochemical analysis of immune cell markers within the tumor microenvironment.

Conclusion

Plinabulin-d1, with its potential for an improved pharmacokinetic profile, represents a promising tool for immunotherapy research. The protocols and information provided herein offer a framework for investigating its immunomodulatory properties and its potential to enhance anti-tumor immunity. By leveraging the known mechanisms of Plinabulin, researchers can design robust experiments to explore the full therapeutic potential of **Plinabulin-d1** in the context of immuno-oncology.

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